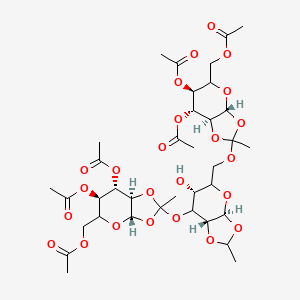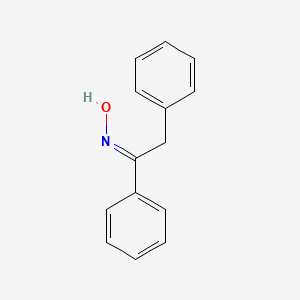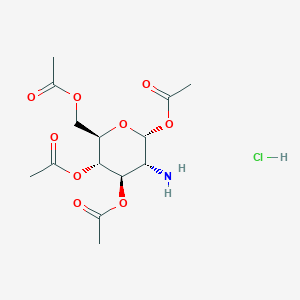
Chlorhydrate de 1,3,4,6-tétra-O-acétyl-2-amino-2-désoxy-α-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(N-nitroso)acetamido-alpha- and beta-D-glucopyranose involves specific conditions that lead to the formation of key intermediates and products with potential application in further chemical reactions (Llewellyn & Williams, 1973). Another approach described the transformation of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose hydrochloride through reactions with thiophosgene and amines to yield significant glucopyranoside derivatives (Avalos Gonzalez et al., 1986).
Molecular Structure Analysis
High-resolution mass spectrometry has been utilized to detail the fragmentation pathways of 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-alpha-D-glucopyranose, providing insights into its molecular structure and the effects of various substituents (Dougherty et al., 1973).
Chemical Reactions and Properties
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose hydrochloride undergoes various chemical reactions, including transformation into thiazoline derivatives under specific conditions, which have been studied for their conformational aspects and potential biological activity (Myszka et al., 2003).
Physical Properties Analysis
Regioselective enzymatic hydrolysis has been employed to selectively deacetylate penta-O-acetyl-alpha-D-glucopyranose, demonstrating a method to obtain derivatives with a free secondary C-4 hydroxyl group, highlighting the compound's physical property manipulation for synthesis purposes (Bastida et al., 1999).
Chemical Properties Analysis
Research into the glycosyl donor potential of 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose has shown its applicability in oligosaccharide synthesis via a ferric chloride-catalyzed coupling reaction, indicating its valuable chemical properties in synthetic chemistry (Dasgupta & Anderson, 1990).
Applications De Recherche Scientifique
Intermédiaire dans la synthèse des glycosaminoglycanes (GAG)
Ce composé a été utilisé comme un intermédiaire très précieux pour la synthèse de GAG de type héparine {svg_1}. Les GAG sont de longs polysaccharides non ramifiés constitués d'une unité disaccharidique répétitive, qui jouent des rôles importants dans les systèmes biologiques, tels que la signalisation cellulaire et le maintien de l'intégrité structurelle des tissus.
Intermédiaire principal pour les cibles contenant du GlcN
En plus de son rôle dans la synthèse des GAG, ce composé est également un intermédiaire principal pertinent pour la synthèse plus large d'autres cibles contenant du GlcN {svg_2}. Cela en fait un composé polyvalent dans le domaine de la chimie des glucides.
Mécanisme D'action
Orientations Futures
The potential applications of this compound are vast. It can be used in the development and engineering of polymeric nanoparticles, solid lipid nanoparticles, quantum dots, and other nanomaterials . It can also be used in various therapeutic methods, including drug delivery systems, theragnostic, contrast agents, and nanoparticle-based MRI imaging .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-XHNNQSHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride](/img/no-structure.png)
![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)
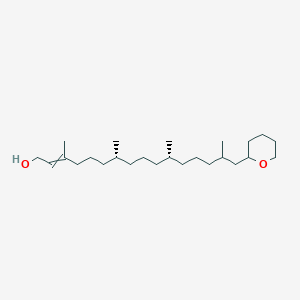
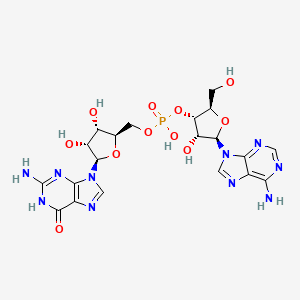
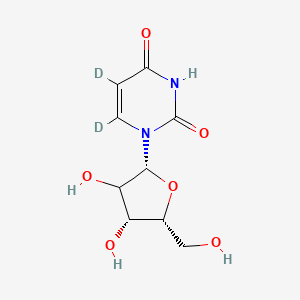
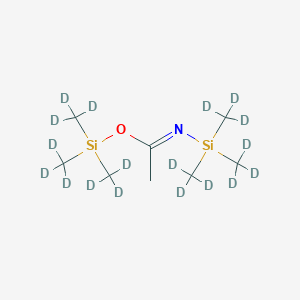
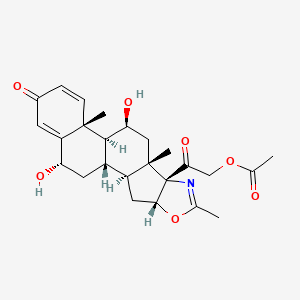
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
